
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol is a chemical compound with the molecular formula C8H11N5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative. This reaction is followed by the formation of an acid addition salt of a mono-hydroxy protected ganciclovir as an intermediate . The esterification of this product with an L-valine derivative and the removal of any protecting groups forms the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups to the purine ring .
Applications De Recherche Scientifique
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with nucleic acids and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl benzoate: This compound has a similar purine structure but with different substituents.
2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl acetate: Another similar compound with an acetate group instead of an ethanol group.
Uniqueness
2-((6-Amino-1H-purin-1-yl)methoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11N5O2 |
|---|---|
Poids moléculaire |
209.21 g/mol |
Nom IUPAC |
2-[(6-imino-7H-purin-1-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-6)12-4-13(7)5-15-2-1-14/h3-4,9,14H,1-2,5H2,(H,10,11) |
Clé InChI |
DXNZJXFSXYRBKH-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=N)N(C=N2)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



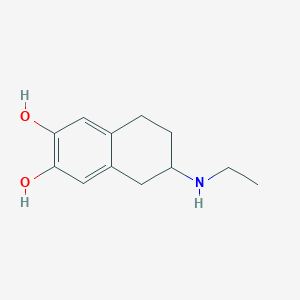

![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)



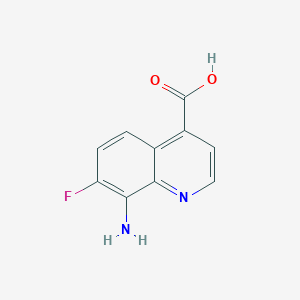


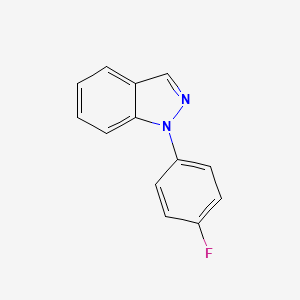
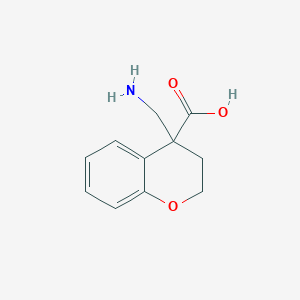
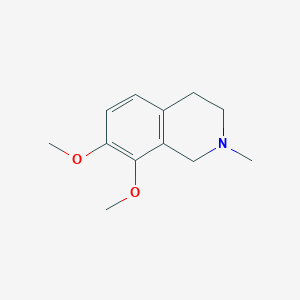
![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)
